molecular formula C24H20N4O2S2 B2876274 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391868-98-7

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2876274
CAS No.: 391868-98-7
M. Wt: 460.57
InChI Key: ZXXXAYHBVSURPV-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a 1,3,4-thiadiazole derivative featuring a naphthamide core and a 3,4-dihydroquinoline-substituted thioethyl side chain.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c29-21(28-13-5-9-17-7-3-4-10-20(17)28)15-31-24-27-26-23(32-24)25-22(30)19-12-11-16-6-1-2-8-18(16)14-19/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXXAYHBVSURPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the Pictet-Spengler step achieves 75% yield in 1 hour at 100°C under microwave conditions.

Solid-Phase Synthesis

A patented method immobilizes the thiadiazole intermediate on Wang resin, enabling sequential coupling with dihydroquinoline and naphthamide groups. This approach yields 64% purity after cleavage.

Table 3: Comparison of Synthetic Methods

Method Yield (%) Purity (%) Time
Conventional 68 98 24 hours
Microwave-Assisted 75 97 3 hours
Solid-Phase 64 95 48 hours

Challenges and Optimization Strategies

  • Low Solubility : The naphthamide group causes solubility issues in polar solvents. Use of dimethylformamide (DMF) with 5% LiCl improves reaction homogeneity.
  • Epimerization Risk : The 2-oxoethyl group may undergo racemization under basic conditions. Employing low temperatures (0–5°C) during amide coupling mitigates this.

Scale-Up Considerations

Industrial-scale production requires:

  • Continuous Flow Reactors : For Pictet-Spengler and alkylation steps, enhancing throughput by 40% compared to batch processes.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiadiazole moieties.

    Reduction: Reduction reactions can modify the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline and thiadiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Structural Analogues

The target compound shares a 1,3,4-thiadiazole-2-yl backbone with multiple derivatives reported in the literature. Key structural variations among analogs include:

Compound Name / ID (Evidence) Substituents on Thiadiazole Ring Key Functional Groups
Target Compound 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethylthio, 2-naphthamide Dihydroquinoline, naphthamide
5e () 4-Chlorobenzylthio, phenoxyacetamide Chlorophenyl, ether-linked acetamide
5j () 4-Chlorobenzylthio, isopropylphenoxy Halogenated aryl, branched alkyl
7c () 2-Cyano-3-(furan-2-yl)acrylamido Acrylamide, heterocyclic furan
4y () p-Tolylamino, ethylthio Aromatic amine, alkylthio
N-(5-(Ethylthio)...) () Ethylthio, 2-naphthamide Simple alkylthio, naphthamide

Key Observations :

  • The naphthamide group (shared with ) may improve π-π stacking interactions relative to phenylacetamides (e.g., 7c ) .

Key Observations :

  • The target compound’s dihydroquinoline-thioethyl group may require specialized precursors (e.g., 2-chloroacetyl-dihydroquinoline) for nucleophilic substitution, contrasting with simpler alkylation in 5a–m .
  • Yields for thiadiazole derivatives generally range from 65–88%, suggesting efficient protocols regardless of substituent complexity .
Physicochemical Properties

Melting points and solubility trends reflect substituent effects:

Compound (Evidence) Melting Point (°C) Substituent Impact on Solubility
Target Compound Not reported Dihydroquinoline may reduce aqueous solubility
5e () 132–134 Chlorophenyl group increases crystallinity
5f () 158–160 Methylthio enhances hydrophobicity
4y () Not reported p-Tolylamino improves lipid membrane permeability

Key Observations :

  • Bulky substituents (e.g., naphthamide in the target compound vs. benzamide in 7c ) likely decrease aqueous solubility but improve binding to hydrophobic targets .
  • Halogenated derivatives (e.g., 5e ) exhibit higher melting points due to increased molecular symmetry .

Key Observations :

  • The target compound’s dihydroquinoline moiety may mimic kinase inhibitors (e.g., ’s quinoline derivatives) by interacting with ATP-binding pockets .
  • Naphthamide-containing analogs (e.g., ) lack reported bioactivity, suggesting the dihydroquinoline group in the target compound could be critical for potency .

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